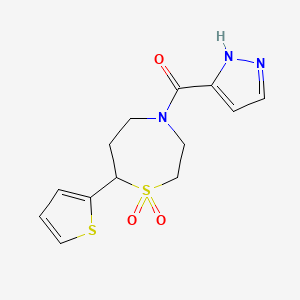

(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone” is a novel compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . The compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

Aplicaciones Científicas De Investigación

Anticancer Applications

- Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents : Novel pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on the HepG-2 cell line. One derivative exhibited significant inhibitory effect and low cytotoxicity against primary hepatocytes, indicating its potential as an anticancer drug candidate (Xu et al., 2017).

Antibacterial Screening

- Synthesis and Antibacterial Screening of Novel Thiazolyl Pyrazole and Benzoxazole : A series of new compounds were synthesized and characterized for their antibacterial activities, highlighting the role of such derivatives in developing new antimicrobial agents (Landage et al., 2019).

Synthesis and Chemical Studies

- Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives : This study describes the synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the versatility of such compounds in chemical synthesis (Mabkhot et al., 2010).

- Solvent-free Microwave Assisted Synthesis of Substituted Phenyl and Their Antimicrobial Activity : Highlighting a green chemistry approach to synthesizing novel compounds with potential antimicrobial activity, this research underscores the significance of environmentally friendly synthesis methods (Ashok et al., 2017).

Mecanismo De Acción

The mechanism of action of this compound involves the inhibition of one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . These kinases are responsible for the control of a variety of signal transduction processes within cells .

Propiedades

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(1H-pyrazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S2/c17-13(10-3-5-14-15-10)16-6-4-12(11-2-1-8-20-11)21(18,19)9-7-16/h1-3,5,8,12H,4,6-7,9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKDLEBMIGDLJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2969722.png)

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2969729.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2969740.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2969743.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969744.png)